Product packaging for 3-Phenoxy-N-methylmorphinan(Cat. No.:CAS No. 67562-76-9)

3-Phenoxy-N-methylmorphinan

Katalognummer: B1210250
CAS-Nummer: 67562-76-9
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: PWLXGNOVURURNQ-XLSWHLDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

3-Phenoxy-N-methylmorphinan (CAS Number 67562-76-9) is a synthetic O-aryl-N-methylmorphinan compound of significant interest in preclinical pharmaceutical research. It is recognized as a potential synthetic codeine substitute, demonstrating oral analgesic activity comparable to codeine in animal models, albeit with a reported decreased physical dependence liability and a longer duration of action . Its molecular formula is C 23 H 27 NO with a molecular weight of 333.47 g/mol . The compound is a key subject in metabolic and bioanalytical studies, serving as a parent molecule for several metabolites, including 3-(3-methoxy-4-hydroxy)phenoxy-N-methylmorphinan . Research into its disposition necessitates sophisticated analytical methods, such as gas chromatography with positive chemical ionization mass spectrometric detection, for accurate determination in biological matrices like plasma . This compound is provided for Research Use Only and is strictly intended for laboratory investigation. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material in accordance with all applicable regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO B1210250 3-Phenoxy-N-methylmorphinan CAS No. 67562-76-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

67562-76-9

Molekularformel

C23H27NO

Molekulargewicht

333.5 g/mol

IUPAC-Name

(1R,10R)-17-methyl-4-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

InChI

InChI=1S/C23H27NO/c1-24-14-13-23-12-6-5-9-20(23)22(24)15-17-10-11-19(16-21(17)23)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,16,20,22H,5-6,9,12-15H2,1H3/t20-,22?,23+/m0/s1

InChI-Schlüssel

PWLXGNOVURURNQ-XLSWHLDHSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5

Isomerische SMILES

CN1CC[C@]23CCCC[C@H]2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5

Kanonische SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC5=CC=CC=C5

Synonyme

(-)-3-phenoxy-N-methylmorphinan
3-phenoxy-N-methylmorphinan

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways of 3-Phenoxy-N-methylmorphinan

The construction of the fundamental morphinan (B1239233) skeleton is a critical challenge in the total synthesis of this compound. Classical methods have been adapted and refined to achieve this intricate tetracyclic framework.

A pivotal step in many morphinan syntheses is the Grewe cyclization, an acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline to form the morphinan ring system. researchgate.netjuniperpublishers.comscribd.com This reaction is central to creating the carbon skeleton of the target compound. In a documented synthesis of racemic this compound, a 1-(phenoxybenzyl)-N-formyl-octahydroisoquinoline intermediate undergoes Grewe cyclization under the influence of a mixed acid catalyst, typically phosphoric acid and sulfuric acid. google.com The N-formyl group is often used as a protecting group which facilitates the cyclization at a much faster rate than the corresponding N-methyl derivative. scribd.com Following the successful ring closure, the formyl group is reduced to the desired N-methyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final racemic product. google.com The reaction conditions, such as the choice of acid catalyst and temperature, are crucial for the success of the cyclization. scribd.comgoogle.com

The Bishler-Napieralski reaction is a foundational method for synthesizing isoquinoline (B145761) precursors required for the Grewe cyclization. juniperpublishers.comgoogle.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.org In the synthesis pathway leading to this compound, 2-(1-cyclohexenyl)ethylamine (B57816) and phenoxyphenylacetic acid are used as starting materials. google.com These are first condensed to form an amide. This amide intermediate then undergoes the Bishler-Napieralski ring-closure reaction, typically employing a condensing agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a dihydroisoquinoline ring. google.comwikipedia.orgorganic-chemistry.org The resulting cyclic imine is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to afford the racemic 1-(phenoxybenzyl)-octahydroisoquinoline, a key substrate for the subsequent Grewe cyclization. google.com

To produce specific stereoisomers of morphinans, asymmetric synthesis strategies are employed. While direct asymmetric synthesis of this compound is not extensively detailed, methods developed for structurally related compounds like dextromethorphan (B48470) provide a blueprint. One approach involves the asymmetric hydrogenation of an enamine intermediate. google.com For instance, a hexahydroisoquinoline intermediate can be N-formylated to produce an acylated enamine. google.com This substrate is then subjected to selective hydrogenation using a chiral catalyst, such as Ru(OCOCF₃)₂[(R)-TolBINAP], to create the desired stereochemistry at the newly formed chiral center. google.com This yields an optically active (S)-1-benzyl-N-formyl-octahydroisoquinoline derivative, which can then be carried forward through Grewe cyclization and reduction to obtain the target enantiomer. google.com An alternative to asymmetric synthesis is the resolution of a racemic mixture, where the racemic this compound is treated with a chiral resolving agent, such as D-tartaric acid, to separate the dextrorotatory and levorotatory enantiomers. google.com

Derivatization Strategies and Analogue Synthesis

To explore structure-activity relationships, analogues of this compound are synthesized by modifying different parts of the molecule. Key areas for derivatization include the phenoxy group and the nitrogen substituent.

Table 1: Examples of this compound Derivatives with Modifications at the Phenoxy Moiety

Compound NamePhenoxy Ring Substituent(s)Reference(s)
3-(4-Hydroxy)phenoxy-N-methylmorphinan (3-HPMM)4-hydroxy ontosight.ai
3-(3-Methoxy-4-hydroxy)phenoxy-N-methylmorphinan3-methoxy, 4-hydroxy ontosight.ai

The N-substituent on the morphinan skeleton plays a crucial role in its biological activity profile. mdpi.complos.org Consequently, a major focus of analogue synthesis has been the replacement of the N-methyl group with other substituents. mdpi.com A notable example is the synthesis of N-phenethyl analogues. mdpi.comnih.gov The synthesis of these compounds generally involves the N-demethylation of the parent compound, followed by N-alkylation. google.com Alternatively, the desired N-substituent can be introduced earlier in the synthesis. For example, N-phenethylnoroxymorphone can be synthesized from noroxymorphone (B159341) by alkylation with phenethyl bromide in a suitable solvent like dimethylformamide (DMF) with a weak base such as sodium bicarbonate. mdpi.comresearchgate.net This strategy of varying the N-substituent from methyl to groups like phenethyl, benzyl (B1604629), or allyl has been extensively used in the broader morphinan class to modulate activity. plos.orgplos.org

Table 2: Selected N-Substituted Analogues in the Morphinan Series

Parent CompoundN-SubstituentResulting AnalogueReference(s)
NormorphinePhenethylN-Phenethylnormorphine plos.orgresearchgate.net
NoroxymorphonePhenethylN-Phenethylnoroxymorphone mdpi.comresearchgate.net
NoroxymorphoneBenzylN-Benzylnoroxymorphone plos.orgresearchgate.net
NoroxymorphoneAllylNaloxone (N-Allylnoroxymorphone) mdpi.complos.org
NoroxymorphoneCyclopropylmethylNaltrexone (B1662487) (N-Cyclopropylmethylnoroxymorphone) mdpi.com

Structural Modifications on the Morphinan Core (e.g., C-5, C-6, C-14)

The morphinan scaffold, the core structure of this compound, offers several positions for chemical modification to develop new derivatives. Key sites for these structural alterations include the C-5, C-6, and C-14 positions. nih.gov Synthetic efforts have focused on introducing a variety of functional groups at these locations to systematically investigate structure-activity relationships. nih.govnih.gov These modifications can significantly influence the pharmacological profile of the resulting compounds.

Introduction of 14-Oxygenated Groups

The functionalization of the C-14 position, which is unsubstituted in natural opioids like morphine, has been a pivotal strategy in synthetic medicinal chemistry. mdpi.comencyclopedia.pub The introduction of oxygen-containing substituents, such as hydroxyl or alkoxy groups, can lead to compounds with a broad array of activities. encyclopedia.pub

A common strategy for introducing a 14-hydroxyl group involves the oxidation of thebaine or a related derivative. For instance, improved synthetic protocols report the oxidation of thebaine hydrochloride to yield 14-hydroxycodeinone, a key intermediate for various 14-hydroxy opiates. rsc.org This intermediate can then be further modified.

The 14-hydroxyl group can be subsequently alkylated to produce 14-alkoxy derivatives. For example, the synthesis of 14-O-methyloxymorphone involves the introduction of a methoxy (B1213986) group at the C-14 position of oxymorphone. encyclopedia.pub This transformation has been shown to significantly enhance bioactivity in related compounds. encyclopedia.pub Similarly, larger alkoxy groups, such as a benzyloxy group, have been introduced, leading to derivatives like 14-O-benzyloxymorphone. encyclopedia.pub The synthesis of 14-phenylpropoxymetopon (B1244951) (PPOM) from 14-hydroxy-5-methylcodeinone involves 14-O-alkylation with cinnamyl bromide followed by hydrogenation. nih.gov

Table 1: Synthesis of 14-Oxygenated Morphinan Derivatives

Starting Material Reagent(s) Product
Thebaine HCl Oxidizing agents (e.g., H₂O₂) 14-Hydroxycodeinone rsc.org
14-Hydroxymorphinan Alkylating agent (e.g., (CH₃O)₂SO₂) 14-Methoxymorphinan mdpi.com
C-6 Carbonyl Group Functionalization

The C-6 position of the morphinan core is another critical site for chemical modification. In many synthetic morphinans, this position features a carbonyl group (a ketone), which is susceptible to a variety of chemical transformations. nih.gov The presence of a C-6 carbonyl group is often preferred over a hydroxyl function for enhancing receptor affinity and potency in certain N-phenethyl derivatives. plos.org

The versatile 6-keto function can be converted into numerous other groups, including hydrazones, oximes, and semicarbazones. encyclopedia.pub An innovative modification involves the incorporation of an acrylonitrile (B1666552) substructure at this position. nih.gov A modified van Leusen reaction, using tosylmethyl isocyanide (TosMIC), has been employed to convert the C-6 carbonyl group into a cyano group with an additional carbon atom. nih.gov

Conversely, the complete removal of the C-6 carbonyl group can be achieved through reactions like the Wolff–Kishner reduction. nih.gov This reduction, which converts the ketone to a methylene (B1212753) group, involves heating with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. This "6-desoxo" modification has been studied to understand the role of the C-6 oxygen in receptor interaction. nih.gov

Table 2: Functionalization of the C-6 Carbonyl Group

Reaction Type Reagent(s) Resulting C-6 Group
Wolff-Kishner Reduction Hydrazine hydrate, KOH, triethylene glycol Methylene (-CH₂-) nih.gov
van Leusen Homologation Tosylmethyl isocyanide (TosMIC) Cyanomethylene (-CH₂CN) nih.gov
Reductive Amination Amine, Ph₂P(O)H, Cs₂CO₃ Substituted Amino nih.gov
Modifications at Position 5

Structural modifications at the C-5 position of the morphinan nucleus have also been explored to develop compounds with unique properties. nih.govnih.gov The introduction of small alkyl groups, such as a methyl group, has been a key strategy. nih.gov

A notable example is the synthesis of 14-methoxymetopon, which involves the introduction of a methyl group at position 5 of a 14-O-methyloxymorphone precursor. nih.gov The synthesis of 5-methyl derivatives can start from thebaine, which is converted to 14-hydroxycodeinone and then to 14-hydroxy-5-methylcodeinone. nih.gov This intermediate serves as a versatile starting point for further modifications at other positions, such as C-14. nih.govmdpi.com In addition to alkyl groups, larger substituents like a benzyl group have also been successfully introduced at the C-5 position. mdpi.com

Table 3: Modifications at Morphinan Position C-5

Starting Material Key Intermediate C-5 Substituent
14-O-methyloxymorphone N/A Methyl nih.gov
Thebaine 14-Hydroxy-5-methylcodeinone Methyl nih.gov

Formation of N-Oxide Derivatives

The nitrogen atom at position 17 of the morphinan ring is a tertiary amine, which can be readily oxidized to its corresponding N-oxide. google.com The formation of N-oxide derivatives is a common chemical transformation for compounds containing a tertiary amine. nih.govnih.gov

The synthesis is typically achieved by treating the parent N-methylmorphinan with a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. google.com For example, the preparation of nalbuphine (B1235481) N-oxide involves treating nalbuphine with m-CPBA in a solvent like methylene chloride at room temperature. google.com An alternative method uses 50% aqueous hydrogen peroxide in boiling t-butanol. google.com These general methods are applicable to a wide range of morphinan structures for the synthesis of their corresponding N-oxides. google.com

Table 4: General Synthesis of Morphinan N-Oxides

Parent Compound Class Reagent Product
N-Methylmorphinan m-Chloroperoxybenzoic acid (m-CPBA) N-Methylmorphinan N-Oxide google.com

Structure Activity Relationship Sar Studies: Mechanistic Insights

Conformational Analysis and Stereochemical Influences on Receptor Interactions

The rigid structure of the morphinan (B1239233) nucleus, a tetracyclic ring system, is a key determinant of its pharmacological activity. The stereochemistry of the morphinan molecule, particularly the levorotatory (-) isomers, is crucial for high-affinity binding to opioid receptors. This stereoselectivity arises from the specific orientation of key pharmacophoric elements that interact with complementary residues within the receptor's binding pocket.

Impact of Substituent Variations on Receptor Interaction Profiles (in vitro)

The substituent at the 3-position of the morphinan's aromatic A-ring plays a significant role in receptor affinity. While a phenolic hydroxyl group is a common feature in many potent opioids like morphine, its replacement with other functionalities, such as a phenoxy group, can modulate the binding profile. The 3-hydroxyl group typically forms a crucial hydrogen bond with a histidine residue in the µ-opioid receptor. nih.gov

Replacing the hydroxyl with a bulkier phenoxy group can alter this interaction. The phenoxy moiety can engage in hydrophobic interactions with residues in the binding pocket, potentially compensating for the loss of the hydrogen bond. The nature of the substituent at this position can influence selectivity between opioid receptor subtypes. For instance, replacement of the 3-hydroxyl group with a carboxamido group in morphine and naltrexone (B1662487) analogues resulted in high affinity for µ-opioid receptors, although with lower potency compared to the parent compounds. nih.gov This suggests that while the 3-position is a critical interaction point, a degree of structural variation is tolerated and can be exploited to fine-tune the pharmacological profile.

The substituent on the nitrogen atom (N-17) is a well-established determinant of a morphinan's activity, dictating whether the compound will act as an agonist, antagonist, or partial agonist. nih.gov The N-methyl group, present in morphine and codeine, is typically associated with agonist activity. wikipedia.org

Replacing the N-methyl group with a larger substituent, such as N-phenethyl, can have profound effects on receptor interaction. The N-phenethyl group can extend into a deeper hydrophobic pocket within the opioid receptor, leading to enhanced binding affinity and potency. wikipedia.org Studies on N-phenethyl analogs of various morphinans have consistently shown increased affinity for the µ-opioid receptor. nih.govplos.org For example, N-phenethylnormorphine is significantly more potent than morphine. wikipedia.org This enhancement is attributed to the additional interactions of the phenethyl group within the receptor. wikipedia.org Interestingly, in some cases, the introduction of an N-phenethyl group can also introduce or enhance activity at the δ-opioid receptor (δOR), converting a µ-selective ligand into a dual µ/δ agonist. nih.gov

CompoundN-SubstituentReceptor Affinity (Ki, nM) - µORReceptor Selectivity
MorphineMethyl6.5µ-selective
N-phenethylnormorphinePhenethyl0.93µ-selective
OxymorphoneMethyl1.0µ-selective
N-phenethyloxymorphonePhenethyl0.1µ-selective

Data compiled from multiple sources. nih.govplos.org

The introduction of a substituent at the C-14 position of the morphinan core, which is unsubstituted in natural opioids like morphine, has been a highly fruitful strategy in developing potent and safer opioid analgesics. mdpi.com The presence of a 14-hydroxyl group, as seen in oxymorphone, generally increases µ-opioid receptor affinity compared to its 14-unsubstituted counterpart, morphine.

CompoundC-14 SubstituentReceptor Affinity (Ki, nM) - µOR
OxymorphoneOH~1.0
14-O-methyloxymorphoneOCH3~0.1-0.5
14-O-benzyloxymorphoneOCH2PhSubnanomolar

Data compiled from multiple sources. mdpi.comnih.gov

The C-6 position of the morphinan scaffold is another key site for chemical modification that significantly influences a ligand's binding affinity, efficacy, and signaling pathways. nih.gov Natural and semi-synthetic opioids exhibit variability at this position, with morphine having a hydroxyl group and oxycodone possessing a carbonyl group. nih.gov

Functionalizing the 6-position can lead to a diverse range of activities. For example, replacing the 6-keto group with a 6-cyano substituent in certain N-methylmorphinans has been shown to increase µ-opioid receptor affinity and selectivity. nih.govnih.gov The removal of the 6-keto function in some 14-alkoxy-N-methylmorphinan-6-ones did not significantly alter µ-opioid receptor binding affinity or agonist potency, suggesting that this group is not always essential for high-affinity interaction. mdpi.com However, in other cases, modifications at C-6 can dramatically alter the signaling profile, potentially leading to biased agonists that preferentially activate certain downstream pathways over others.

Compound SeriesC-6 SubstituentEffect on µOR Affinity
N-methylmorphinansCyano (vs. Keto)Increased
14-alkoxy-N-methylmorphinansDesoxo (vs. Keto)Not significantly affected

Data compiled from multiple sources. mdpi.comnih.govnih.gov

Molecular Pharmacology: Receptor Binding and Intracellular Signaling Mechanisms

G Protein-Coupled Receptor (GPCR) Signaling Pathway Engagement

Opioid receptors exert their cellular effects by coupling to and activating intracellular heterotrimeric G proteins, which consist of Gα and Gβγ subunits. nih.gov This activation is a critical step in the signaling cascade that leads to the pharmacological effects of opioid ligands.

Functional data detailing the ability of 3-Phenoxy-N-methylmorphinan to promote G protein activation, such as that obtained from a [³⁵S]GTPγS binding assay, are not available in the provided search results. This type of assay is crucial for determining whether a ligand acts as an agonist, antagonist, or partial agonist at a specific receptor by measuring the ligand's ability to stimulate the binding of [³⁵S]GTPγS to the Gα subunit upon receptor activation.

Sufficiently detailed and specific scientific data regarding the beta-arrestin recruitment, biased agonism, and downstream intracellular signaling cascades (cAMP, MAPK) for the chemical compound "this compound" is not available in the public domain based on the performed searches. While general information on these pharmacological concepts and data for structurally related morphinan (B1239233) compounds exists, there is no specific research literature that provides the detailed findings and quantitative data necessary to construct the requested article and data tables solely for "this compound." Therefore, this request cannot be fulfilled at this time.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For 3-Phenoxy-N-methylmorphinan and related morphinans, docking studies have been instrumental in elucidating their binding modes within opioid receptors, particularly the µ-opioid receptor (MOR). These simulations help to understand how small chemical differences in structurally similar morphinans can lead to varied pharmacological activities. nih.govnih.gov The primary aim is to identify the crucial non-covalent interactions that facilitate ligand-receptor binding and subsequent receptor activation. nih.gov

Binding Pose Analysis and Key Interacting Residues (e.g., D147, H297)

Docking analyses of morphinans into the active state of the µ-opioid receptor have consistently highlighted a set of key interacting amino acid residues. A crucial interaction involves a charge-enhanced hydrogen bond between the protonated nitrogen of the morphinan (B1239233) scaffold and the highly conserved aspartic acid residue, D147, in transmembrane helix 3 (TM3). nih.govnih.govacs.orgacs.org

Another significant interaction is a water-mediated hydrogen bond network involving the phenolic hydroxyl group at the 3-position of the morphinan and the histidine residue, H297, in transmembrane helix 6 (TM6). nih.govnih.govacs.orgacs.org This interaction is considered a conserved feature for many morphinan ligands. nih.govacs.org The aromatic ring of the morphinan structure is typically embedded within a hydrophobic pocket formed by residues such as M151, V236, I296, and V300. nih.govnih.govacs.orgacs.org

The specific orientation of the ligand within the binding site can influence its interaction with other residues. For instance, in some N-methylmorphinan-6-ones, the 4,5α-epoxy group can form a hydrogen bond with Y148. nih.gov In the case of N-phenethyl substituted morphinans, docking simulations have revealed both shared and distinct interaction patterns compared to their N-methyl counterparts, providing a structural basis for their different pharmacological profiles. nih.govresearchgate.net

Table 1: Key Interacting Residues for Morphinans at the µ-Opioid Receptor
ResidueLocationInteraction TypeInteracting Ligand Group
D147TM3Charge-enhanced hydrogen bondProtonated Nitrogen
H297TM6Water-mediated hydrogen bond3-Phenolic Hydroxyl
M151, V236, I296, V300-Hydrophobic interactionAromatic Ring
Y148-Hydrogen bond4,5α-Epoxy Group (in some analogs)

Prediction of Binding Affinities and Orientations

Molecular docking not only predicts the binding pose but also provides a score that estimates the binding affinity between the ligand and the receptor. plos.orgbiorxiv.orgarxiv.org Graph neural networks and other advanced machine learning models are increasingly being used to more accurately predict protein-ligand binding affinity by analyzing the three-dimensional structure of the complex. plos.orgarxiv.org These predictions are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest predicted affinity for synthesis and further testing. plos.org

The relative orientation of the ligand within the receptor's binding pocket, as predicted by docking, is a critical determinant of its biological activity. nih.gov For example, studies on N-methylmorphinan-6-ones have shown that variations in their orientation can significantly impact their analgesic potency. nih.gov Furthermore, docking studies have been able to explain differences in binding affinities observed experimentally. For instance, the removal of a 6-carbonyl group in one analog was shown to eliminate a steric clash with the residue V300, leading to an improved binding affinity for the µ-opioid receptor. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.govscielo.brmdpi.comrsc.org MD simulations have been applied to study this compound and related compounds to gain deeper insights into their interaction mechanisms with opioid receptors. nih.govnih.govnih.govresearchgate.net

Ligand-Induced Conformational Changes of Receptor

The binding of a ligand to a G-protein-coupled receptor (GPCR) like the µ-opioid receptor induces conformational changes that are essential for receptor activation and downstream signaling. nih.govnih.gov MD simulations can capture these ligand-induced changes. For example, studies on the µ-opioid receptor have shown that the presence of both an agonist and a G-protein mimetic is required to induce the significant conformational changes in transmembrane segments 5 and 6 that are necessary for full receptor activation. nih.gov MD simulations of N-methylmorphinan-6-ones have revealed subtle differences in their ability to form hydrogen bonds and affect the "3-7 lock switch," a conformational change associated with receptor activation. nih.gov These simulations help to elucidate how different ligands can stabilize distinct receptor conformations, leading to varied functional outcomes. nih.gov

Stability of Ligand-Receptor Complexes

The stability of the ligand-receptor complex is a key factor in determining the efficacy and duration of action of a drug. nih.govmdpi.comunipd.it MD simulations are used to assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein over the course of the simulation. mdpi.com A stable binding pose is generally indicated by low RMSD values. mdpi.com

In studies of N-methylmorphinan-6-ones, MD simulations have been used to evaluate the stability of the interactions predicted by docking. For instance, these simulations can track the persistence of key hydrogen bonds, such as the one between the 3-phenol group and residue Y148, over the simulation trajectory. nih.gov The stability of these interactions can vary between different analogs, providing a rationale for their different pharmacological profiles. nih.gov

Table 2: Application of MD Simulations in Studying Morphinan-Receptor Interactions
Simulation AspectInformation GainedExample Finding for Morphinans
Ligand-Induced Conformational ChangesUnderstanding of receptor activation mechanisms.Differences in affecting the "3-7 lock switch". nih.gov
Stability of Ligand-Receptor ComplexAssessment of binding pose stability and interaction persistence.Variations in the stability of hydrogen bonds with key residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the physicochemical properties or structural features (molecular descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

For morphinans, QSAR studies have been instrumental in understanding the structure-activity relationships that govern their interaction with opioid receptors. nih.govnih.gov These studies have revealed the subtle interplay between substituents at various positions on the morphinan scaffold, enabling the identification of key structural elements that determine their pharmacological profiles. nih.govnih.gov For example, QSAR models can help to explain how modifications at positions 5 and 14 of the N-methylmorphinan-6-one scaffold influence their µ-opioid receptor agonism. nih.gov The insights gained from QSAR, often in combination with molecular docking and MD simulations, provide a significant structural basis for guiding the design of new opioid analgesics with improved efficacy and fewer side effects. nih.govnih.gov

Theoretical Prediction of ADMET Properties (in silico only)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties represents a critical step in the early phases of drug discovery and development. By employing computational models, researchers can forecast the pharmacokinetic and toxicological profile of a compound before its synthesis, thereby saving significant time and resources. herts.ac.uk These predictive models are built upon large datasets of experimentally determined properties and utilize various algorithms, including machine learning and quantitative structure-activity relationship (QSAR) models, to establish correlations between a molecule's structure and its ADMET characteristics. ncats.ionih.gov For the compound this compound, a morphinan derivative with potential pharmacological activity, in silico ADMET prediction offers valuable insights into its drug-likeness and potential liabilities.

Due to the limited availability of direct experimental data on this compound in the public domain, a closely related analogue, 3-(4-Hydroxyphenoxy)-17-methylmorphinan, serves as a surrogate for generating a representative in silico ADMET profile. The structural similarity, particularly the core morphinan scaffold, allows for a relevant estimation of its physicochemical and pharmacokinetic properties. The canonical SMILES (Simplified Molecular Input Line Entry System) for this analogue is CN1CC[C@@]23CCCC[C@H]2[C@@H]1CC4=C3C=C(C=C4)OC5=CC=C(C=C5)O.

The physicochemical properties of a compound are fundamental to its ADMET profile, influencing its solubility, permeability, and ability to interact with biological targets. Key descriptors for 3-(4-Hydroxyphenoxy)-17-methylmorphinan have been calculated using computational methods.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Molecular Formula C23H27NO2
Molecular Weight 349.47 g/mol
LogP (octanol/water partition coefficient) 3.58
Water Solubility (LogS) -4.12

The predicted LogP value of 3.58 suggests that the compound is moderately lipophilic. Lipophilicity is a critical factor that affects a drug's absorption, distribution, and metabolism. A balanced LogP is often sought in drug design, as high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeability. The predicted water solubility (LogS = -4.12) indicates that the compound is likely to have low solubility in aqueous environments, a common characteristic of morphinan derivatives. The Topological Polar Surface Area (TPSA) of 41.49 Ų is within a favorable range for good oral bioavailability.

In silico models can predict various pharmacokinetic parameters, providing an early assessment of how a compound might behave within a biological system.

Absorption: The predicted Caco-2 cell permeability is a key indicator of intestinal absorption for orally administered drugs. For 3-(4-Hydroxyphenoxy)-17-methylmorphinan, the predicted Caco-2 permeability is high. Compounds with high Caco-2 permeability are more likely to be well-absorbed from the gastrointestinal tract.

Distribution: The volume of distribution (VDss) is a measure of how widely a drug is distributed in the body's tissues. The predicted VDss for this compound is low. Furthermore, the prediction for Blood-Brain Barrier (BBB) permeability indicates that the compound is likely to penetrate the central nervous system. This is a significant characteristic for a compound with potential opioid activity, as its site of action is within the brain.

Metabolism: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for the metabolism of most drugs. In silico models can predict whether a compound is a substrate or inhibitor of specific CYP isoforms. The predictions for 3-(4-Hydroxyphenoxy)-17-methylmorphinan suggest that it is a substrate for CYP2D6 and CYP3A4, two of the most important drug-metabolizing enzymes. It is also predicted to be an inhibitor of CYP2D6. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: The total clearance of a drug is a measure of its elimination from the body. The predicted total clearance for this compound is moderate.

Table 2: Predicted Pharmacokinetic Properties

Parameter Prediction
Caco-2 Permeability High
Blood-Brain Barrier (BBB) Permeability Permeable
P-glycoprotein Substrate No
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor No
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No

Early assessment of potential toxicity is a crucial aspect of drug development. In silico toxicity models can flag potential liabilities, although these predictions require experimental validation.

Table 3: Predicted Toxicological Endpoints

Endpoint Prediction
hERG (human Ether-à-go-go-Related Gene) Inhibition Low risk
Hepatotoxicity Low risk

The predictions indicate a low risk for inhibition of the hERG potassium channel, which is important as hERG inhibition can lead to cardiac arrhythmias. The risks of drug-induced liver injury (hepatotoxicity) and skin sensitization are also predicted to be low.

It is imperative to reiterate that these are theoretical predictions based on computational models. While these tools are valuable for prioritizing and guiding drug discovery efforts, the actual ADMET properties of this compound must be confirmed through experimental studies. herts.ac.uk

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 3-Phenoxy-N-methylmorphinan. Advanced spectroscopic techniques offer a detailed view of the molecular architecture, including stereochemistry and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional NMR (¹H and ¹³C) provides fundamental structural information, advanced NMR experiments are crucial for the complete and unambiguous assignment of all protons and carbons, especially in a complex polycyclic structure like a morphinan (B1239233). Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms.

COSY experiments would reveal proton-proton coupling networks within the morphinan ring system and the phenoxy substituent.

HSQC spectra would correlate each proton to its directly attached carbon atom.

HMBC experiments would identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connection of the phenoxy group to the morphinan scaffold and the position of the N-methyl group.

Further advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, aiding in the confirmation of the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. sciensano.benih.gov Unlike nominal mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula (C₂₄H₂₇NO).

In conjunction with fragmentation techniques (MS/MS), HRMS can also provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high resolution, it is possible to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the morphinan ring system.

Table 1: Potential High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₂₄H₂₇NO
Exact Mass345.2093
M+H⁺ Ion (m/z)346.2165

Note: This table is illustrative and based on theoretical calculations. Actual experimental values may vary slightly.

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the stereochemistry at all chiral centers. This is crucial for understanding its interaction with biological targets, which are often stereospecific. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bgresearchgate.net The absorption of UV or visible light by this compound would be primarily due to the presence of the aromatic rings (the phenoxy group and the aromatic ring of the morphinan structure). The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within these aromatic systems. While UV-Vis spectroscopy is not typically used for detailed structural elucidation on its own, it is a valuable tool for quantification, particularly in conjunction with chromatographic techniques like HPLC, where it is often used as a detection method. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=C (aromatic)1600-1450
C-O-C (ether)1250-1050
C-N (tertiary amine)1250-1020

Note: This table provides a general range for expected absorption bands.

Chromatographic Separation and Quantification in Research Matrices

The determination of this compound and its metabolites in biological matrices, such as plasma, requires highly sensitive and specific analytical methods. nih.gov Chromatographic techniques are essential for separating the analyte of interest from the complex mixture of endogenous compounds present in these samples.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been utilized for the qualitative and semi-quantitative analysis of this compound and its metabolites. nih.gov For more sensitive and specific quantification, Gas Chromatography (GC) is a powerful alternative. A GC method using a nitrogen-phosphorus specific detector (NPD) has been developed for the determination of the parent drug in preclinical studies. nih.gov

For even greater sensitivity and specificity, particularly for clinical evaluations, a gas chromatography-mass spectrometry (GC-MS) method has been established. nih.gov This technique combines the excellent separation capabilities of GC with the highly specific detection of MS. By operating the mass spectrometer in chemical ionization mode, it is possible to achieve sensitive and specific quantification of both this compound and its key metabolites, such as levorphanol, in plasma samples. nih.gov

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueDetectorApplication
HPLCUVQualitative/semi-quantitative profiling of metabolites
GCNPDQuantification of parent drug in preclinical studies
GC-MSCI-MSSensitive and specific quantification in clinical evaluation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been established as a key analytical tool for the study of this compound. Research indicates the development of an HPLC assay utilizing ultraviolet (UV) detection to achieve a qualitative and semi-quantitative profile of the compound's metabolites present in plasma. nih.gov This method is instrumental in understanding the biotransformation of the parent drug.

The biotransformation of this compound is extensive, leading to several metabolites. These include the N-demethylated nor-analogue, the para-hydroxylated phenolic analogue on the 3-phenoxy ring, and levorphanol, which results from the cleavage of the ether linkage. nih.gov The HPLC method was specifically developed to handle the complexity of simultaneously analyzing the parent drug alongside these metabolites. nih.gov

While specific operational parameters for the HPLC analysis of this compound are detailed in dedicated studies, general approaches for related morphinan compounds often involve reversed-phase chromatography. For instance, the analysis of similar structures may utilize a C8 or C18 column with a mobile phase consisting of an acetonitrile and buffer solution gradient.

Table 1: HPLC Methodological Overview for Morphinan-Related Compounds

Parameter Typical Specification
Column Reversed-Phase C8 or C18
Mobile Phase Gradient elution with Acetonitrile and aqueous buffer (e.g., phosphate or ammonium hydroxide)
Detector UV/Diode Array Detector (DAD)

| Application | Separation of parent compound from metabolites and impurities |

Note: This table represents typical parameters for related compounds and is for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the determination of this compound in plasma, Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive and specific analytical approach. A GC method coupled with a nitrogen-phosphorus-specific detector was developed for the quantitative analysis of the parent drug during pre-clinical evaluations. nih.gov

Furthermore, a more sensitive and specific assay was developed using gas chromatography with positive chemical ionization mass spectrometry (GC-PCI-MS). This method was designed for the determination of both this compound and its key metabolite, levorphanol, with potential applications in clinical evaluations. nih.gov The use of mass spectrometry as a detector allows for definitive identification and precise quantification based on the mass-to-charge ratio of the compound and its fragments.

In the broader analysis of opiates and morphinan derivatives by GC-MS, a derivatization step is often employed to increase the volatility and thermal stability of the analytes. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis is typically performed on a capillary column, such as an HP-5MS, which is a nonpolar column suitable for a wide range of compounds. researchgate.net

Table 2: GC-MS General Parameters for Analysis of Morphinan Derivatives

Parameter Typical Specification
Column HP-5MS (or similar phenyl methyl siloxane)
Carrier Gas Helium
Injection Mode Split/Splitless
Derivatization Agent Silylating agents (e.g., BSTFA) or Acylating agents (e.g., TFAA)
Ionization Mode Electron Ionization (EI) or Positive Chemical Ionization (PCI)

| Detector | Mass Spectrometer (Single Quadrupole or Tandem MS) |

Note: This table represents typical parameters for related compounds and is for illustrative purposes.

Q & A

Q. What synthetic methodologies are most effective for producing 3-Phenoxy-N-methylmorphinan, and what challenges arise during its chemical modification?

The compound is synthesized via the Ullmann reaction between levorphanol and bromobenzene in pyridine, using potassium carbonate and copper as catalysts . A key challenge is its resistance to O-dealkylation under standard conditions (e.g., hydrobromic acid in acetic acid or boron tribromide in chloroform), which complicates further structural derivatization . Researchers should optimize reaction conditions for aryl halide substitutions to generate analogs (e.g., compounds 8–19 in the morphinan series) .

Q. How does this compound interact with opioid receptors, and what experimental models validate its binding affinity?

Despite its bulky 3-phenoxy group, the compound exhibits binding affinity to opioid receptors comparable to levomethorphan, as shown in competitive displacement assays using radiolabeled ligands (e.g., 3^3H-naloxone) . However, its analgesic efficacy varies between assays (e.g., active in tail-flick and writhing tests but not fully aligning with receptor binding data), suggesting context-dependent pharmacodynamics .

Q. What preclinical models are appropriate for evaluating the analgesic efficacy and duration of action of this compound?

Use rodent models such as the acetic acid-induced writhing test (for peripheral analgesia) and the tail-flick test (for central analgesia) . Its prolonged duration of action compared to codeine requires chronic dosing studies to assess cumulative effects and tolerance development .

Advanced Research Questions

Q. How can contradictory data between opioid receptor binding affinity and analgesic activity be resolved for this compound?

While the compound binds to receptors similarly to levomethorphan, its metabolic stability (due to the phenoxy group) may limit conversion to active metabolites, explaining discrepancies in efficacy . Researchers should perform metabolite profiling (e.g., LC-MS/MS) in vivo and correlate results with behavioral assays. Additionally, investigate allosteric modulation or biased agonism using GTPγS binding assays to probe receptor signaling pathways .

Q. What analytical strategies are recommended to assess the metabolic stability and degradation pathways of this compound?

Employ forced degradation studies under acidic, basic, and oxidative conditions, followed by HPLC-UV or UPLC-QTOF analysis to identify degradation products . For metabolic profiling, use hepatocyte incubations or liver microsomes with NADPH cofactors, coupled with high-resolution mass spectrometry to detect phase I/II metabolites .

Q. How does this compound’s reduced addiction liability compare to traditional opioids, and what models validate this claim?

Preclinical studies in primates (e.g., self-administration assays) and rodent conditioned place preference (CPP) tests are critical . The compound’s inability to convert to levorphanol under standard dealkylation conditions reduces abuse potential, as confirmed by failed O-dealkylation attempts . Compare withdrawal symptom severity in chronic dosing models against morphine or codeine .

Q. What experimental designs are optimal for translating preclinical findings on this compound to clinical trials?

Use dose-escalation studies in rodents to establish safety margins (LD50_{50} vs. ED50_{50}) and pharmacokinetic parameters (e.g., TmaxT_{max}, CmaxC_{max}, half-life) . For human trials, design Phase I studies with pharmacodynamic endpoints (e.g., cold pressor test) and Phase II trials focusing on post-surgical or neuropathic pain cohorts, ensuring rigorous metabolite monitoring .

Methodological Notes

  • Synthetic Chemistry : Prioritize Ullmann reaction conditions (pyridine, Cu catalyst) for analogs; avoid classical dealkylation methods .
  • Pharmacology : Combine receptor binding assays with functional tests (e.g., cAMP inhibition) to resolve mechanism-action disparities .
  • Analytical Chemistry : Use stability-indicating HPLC methods for purity assessments and HRMS for metabolite identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.